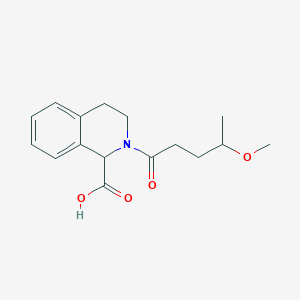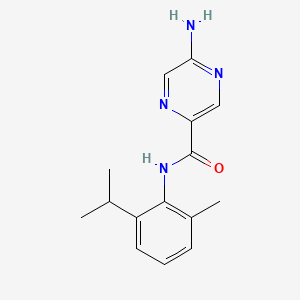
2-(4-methoxypentanoyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxypentanoyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, in particular, features a unique structure that combines a methoxypentanoyl group with a dihydroisoquinoline core, making it an interesting subject for chemical and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxypentanoyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system.
Introduction of the Methoxypentanoyl Group: The methoxypentanoyl group can be introduced via an acylation reaction. This involves the reaction of the isoquinoline derivative with 4-methoxypentanoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations for industrial synthesis include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Catalysts and solvents used in the reactions would be chosen to facilitate easy separation and recycling.
化学反応の分析
Types of Reactions
2-(4-Methoxypentanoyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or to reduce the isoquinoline ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or reduced isoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
科学的研究の応用
2-(4-Methoxypentanoyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-(4-methoxypentanoyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
類似化合物との比較
Similar Compounds
- 2-(4-Methoxybenzoyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
- 2-(4-Methoxybutanoyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
- 2-(4-Methoxyhexanoyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Comparison
Compared to similar compounds, 2-(4-methoxypentanoyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is unique due to the length and substitution pattern of its side chain. This structural difference can influence its chemical reactivity and biological activity. For instance, the methoxypentanoyl group may confer different solubility properties or binding affinities compared to shorter or longer alkyl chains.
特性
IUPAC Name |
2-(4-methoxypentanoyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11(21-2)7-8-14(18)17-10-9-12-5-3-4-6-13(12)15(17)16(19)20/h3-6,11,15H,7-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJCBGZDVSHRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)N1CCC2=CC=CC=C2C1C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(oxazinane-2-carbonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6630975.png)



![2-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B6630994.png)

![5-Bromo-2-[2-hydroxyethyl(methyl)amino]benzonitrile](/img/structure/B6631024.png)
![N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6631026.png)





![N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine](/img/structure/B6631066.png)
